
KT109
Übersicht
Beschreibung
KT109 ist ein potenter und selektiver Inhibitor der Diacylglycerollipase-β (DAGLβ), einem Enzym, das an der Biosynthese des Endocannabinoids 2-Arachidonoylglycerol (2-AG) beteiligt ist. Diese Verbindung hat eine signifikante Selektivität für DAGLβ gegenüber DAGLα gezeigt, was sie zu einem wertvollen Werkzeug für die Untersuchung der Rolle von DAGLβ in verschiedenen biologischen Prozessen macht .
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Methanone derivatives have shown significant antibacterial activity, particularly against resistant strains of bacteria. Research indicates that compounds derived from triazole scaffolds exhibit potent activity against a range of pathogens.
Case Study: Antibacterial Activity
A study published in MDPI highlighted the synthesis of triazole-based compounds that demonstrated superior antibacterial effects compared to traditional antibiotics like ciprofloxacin. The study reported minimal inhibitory concentration (MIC) values significantly lower than those for existing treatments, indicating a promising avenue for developing new antibacterial agents .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
KT-109 | 0.12 | E. coli |
KT-109 | 0.25 | MRSA |
KT-109 | 0.50 | S. aureus |
Anticancer Applications
The compound's structural features allow it to interact with biological targets relevant to cancer treatment. Specifically, Methanone derivatives have been studied for their potential as dual-active hybrids targeting both tubulin and aromatase enzymes.
Case Study: Anticancer Activity
Research indicated that certain Methanone derivatives showed promising results as antiproliferative agents against breast cancer cell lines. In particular, compounds synthesized with a triazole moiety exhibited significant inhibition of cancer cell growth through mechanisms involving microtubule disruption and aromatase inhibition .
Compound | IC50 (µM) | Cancer Type |
---|---|---|
KT-109 | 0.137 | Breast Cancer |
KT-109 | 0.110 | Hormone-Receptor Positive Breast Cancer |
Biochemische Analyse
Biochemical Properties
KT109 is known to interact with enzymes such as DAGLβ and PLA2G7 . It shows inhibitory activity against PLA2G7 . The compound has 60-fold selectivity for DAGLβ over DAGLα . It shows negligible activity against other key enzymes like FAAH, MGLL, ABHD11, and cytosolic phospholipase A2 .
Cellular Effects
This compound has been found to perturb a lipid network involved in macrophage inflammatory responses . It lowers 2-arachidonoylglycerol (2-AG), arachidonic acid, and eicosanoids in mouse peritoneal macrophages . In a study designed to test the effects of this compound in reducing inflammation in those diagnosed with nonalcoholic steatohepatitis (NASH), it was found that in liposomal form, the drugs both inhibited DAGLβ and activated AMPK .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with DAGLβ, an enzyme that synthesizes 2-AG . By inhibiting DAGLβ, this compound reduces the production of inflammation-inducing endocannabinoids .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound in laboratory settings are not extensively documented, one study found that repeated administration of this compound prevented the expression of LPS-induced allodynia, without evidence of tolerance .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have antinociceptive effects . Specific dosage effects in animal models are not extensively documented.
Metabolic Pathways
This compound is involved in the metabolic pathway of 2-AG, a key endocannabinoid . By inhibiting DAGLβ, it impacts the production of 2-AG and subsequently influences the metabolic flux of this pathway .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
KT109 wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung eines Triazolrings und anschließende Funktionalisierung beinhalten. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung des Triazolrings: Dies wird durch eine kupferkatalysierte Azid-Alkin-Cycloaddition (CuAAC)-Reaktion erreicht.
Funktionalisierung: Der Triazolring wird dann mit verschiedenen Substituenten funktionalisiert, um die gewünschte chemische Struktur von this compound zu erreichen
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, folgt die Synthese im Allgemeinen standardmäßigen organischen Synthesenprotokollen. Das Verfahren umfasst mehrere Schritte der Reinigung und Charakterisierung, um die Reinheit und Wirksamkeit der Verbindung zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
KT109 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Die Verbindung kann auch Reduktionsreaktionen unterliegen, was zur Bildung reduzierter Produkte führt.
Substitution: This compound kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Verschiedene Nukleophile und Elektrophile können verwendet werden, abhängig von der gewünschten Substitution
Hauptprodukte
Wirkmechanismus
KT109 exerts its effects by selectively inhibiting DAGLβ, thereby disrupting the lipid network involved in macrophage inflammatory responses. This inhibition leads to a decrease in the levels of 2-arachidonoylglycerol, arachidonic acid, and eicosanoids in mouse peritoneal macrophages. The compound shows negligible activity against other enzymes such as fatty acid amide hydrolase, monoacylglycerol lipase, and cytosolic phospholipase A2 .
Vergleich Mit ähnlichen Verbindungen
KT109 ist in seiner hohen Selektivität für DAGLβ gegenüber DAGLα einzigartig, mit einer etwa 60-fachen Selektivität. Ähnliche Verbindungen umfassen:
KT172: Ein weiterer selektiver Inhibitor von DAGLβ mit ähnlichen Eigenschaften.
KT195: Eine negative Kontrollverbindung, die in Studien verwendet wird, um die Spezifität von this compound zu validieren
This compound zeichnet sich durch seine potente inhibitorische Aktivität und minimale Off-Target-Effekte aus, was es zu einem wertvollen Werkzeug für die Forschung im Bereich des Lipidstoffwechsels und der Entzündungsreaktionen macht .
Biologische Aktivität
Overview
Methanone, also known as KT109, is a compound characterized by its complex structure and significant biological activity. Its molecular formula is C27H26N4O, and it has been identified as a selective inhibitor of diacylglycerol lipase-β (DAGLβ), an enzyme pivotal in the endocannabinoid system. This compound has garnered attention in pharmacological research due to its potential therapeutic applications and its role in lipid metabolism.
Property | Value |
---|---|
Molecular Weight | 422.52 g/mol |
Boiling Point | 637.3 ± 53.0 °C (Predicted) |
Density | 1.19 ± 0.1 g/cm³ (Predicted) |
Solubility | DMF: 10 mg/mL; DMSO: 10 mg/mL |
pKa | -1.02 ± 0.70 (Predicted) |
Appearance | White to beige powder |
This compound selectively inhibits DAGLβ, which is responsible for the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). This selectivity is crucial as it allows researchers to study the specific roles of DAGLβ in various biological processes without interference from DAGLα, which has different physiological functions .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines by targeting specific pathways involved in cell cycle regulation and tubulin polymerization:
- Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).
- Mechanism : The compound demonstrated significant G2/M phase cell cycle arrest and induced multinucleation in treated cells, indicative of mitotic catastrophe .
- IC50 Values : In MCF-7 cells, this compound exhibited an IC50 value of approximately 52 nM, indicating potent antiproliferative activity .
Neuroprotective Effects
The inhibition of DAGLβ by this compound leads to increased levels of 2-AG, which has been associated with neuroprotective effects. Elevated levels of endocannabinoids can modulate neurotransmitter release and protect against neurodegeneration .
Study on Antiproliferative Activity
A study conducted on various triazole derivatives including this compound revealed its effectiveness in inhibiting tumor growth in vitro:
- Study Design : The researchers synthesized several analogs and assessed their cytotoxicity against multiple cancer cell lines.
- Findings : this compound was among the most potent compounds tested, leading to significant reductions in cell viability through apoptosis induction .
Research on Lipid Metabolism
In another significant study, this compound was utilized to explore its effects on lipid signaling pathways:
Eigenschaften
IUPAC Name |
(2-benzylpiperidin-1-yl)-[4-(4-phenylphenyl)triazol-1-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O/c32-27(30-18-8-7-13-25(30)19-21-9-3-1-4-10-21)31-20-26(28-29-31)24-16-14-23(15-17-24)22-11-5-2-6-12-22/h1-6,9-12,14-17,20,25H,7-8,13,18-19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJMWHULJIOKPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of KT109?
A1: this compound acts as a selective inhibitor of Diacylglycerol Lipase Beta (DAGLβ). [, , , ] This enzyme plays a crucial role in the biosynthesis of 2-arachidonoylglycerol (2-AG), an endocannabinoid. By inhibiting DAGLβ, this compound reduces the production of 2-AG and its downstream metabolites, including arachidonic acid (AA) and prostaglandin E2 (PGE2). [, , ] You can find more information about DAGLβ inhibitors on websites like https://www.semanticscholar.org/.
Q2: How does this compound impact pain signaling, particularly in the context of inflammation?
A2: Research suggests that this compound might play a role in modulating pain signaling, particularly in inflammatory conditions. By inhibiting DAGLβ and subsequently reducing 2-AG, AA, and PGE2 levels, this compound has demonstrated antinociceptive effects in several preclinical models. [, , ] For example, systemic and intraplantar administration of this compound decreased mechanical and heat hyperalgesia in a mouse model of sickle cell disease, which is characterized by chronic pain and inflammation. [] This effect was associated with reduced 2-AG, PGE2, and PGE2-glyceryl ester (PGE2-G) levels in the blood. []
Q3: Is this compound equally effective in human and mouse models?
A3: Studies comparing this compound's activity in human and mouse models reveal some intriguing differences. While this compound effectively inhibits DAGLβ in both species, lipidomic analysis showed that it did not lead to the accumulation of arachidonate-containing diacylglycerols in human THP1 cells, unlike in mouse cells. [] This suggests potential differences in the expression and activity of human DAGLβ compared to its mouse counterpart, warranting further investigation. []
Q4: Can liposomal encapsulation enhance the therapeutic efficacy of this compound?
A4: Research indicates that encapsulating this compound in liposomes can significantly enhance its effectiveness. This targeted delivery approach exploits the phagocytic capacity of macrophages, leading to localized delivery of the inhibitor. Studies demonstrated that liposomal this compound achieved approximately 80% inactivation of DAGLβ in macrophages in vivo with minimal activity in other tissues. [] Notably, this targeted delivery strategy resulted in a remarkable >100-fold increase in antinociceptive potency compared to free this compound in a mouse inflammatory pain model. []
Q5: Are there any potential limitations or concerns regarding the use of this compound as a therapeutic agent?
A5: While this compound shows promise in preclinical studies, further research is necessary to fully evaluate its therapeutic potential and address potential limitations. One study indicated that this compound might not be superior to existing analgesics like ketoprofen for managing acute postoperative pain. [] Furthermore, a comprehensive understanding of the long-term effects and potential toxicity of this compound is crucial before its clinical application.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.